(3S,5S)-3-Amino-5-methylpyrrolidin-2-one
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Overview
Description
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one typically involves several steps. One common method starts with the reduction of Boc-L-pyroglutamic acid methyl ester using lithium triethylborohydride, followed by dehydration with trifluoroacetic anhydride to obtain (S)-1-N-tert-butyloxycarbonyl-2,3-dihydro-2-pyrrole ethyl formate. This intermediate undergoes hydrolysis and amidation to form (S)-1-N-tert-butyloxycarbonyl-2,3-dihydro-2-pyrrole formamide. Finally, the formamide is catalyzed through a chirality nickel catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3S,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3S,5S)-3-Amino-5-methylpyrrolidin-2-one serves as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in developing new drugs, particularly those targeting neurological and metabolic disorders.
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
(3S,5S)-3,5-Dimethylmorpholine: This compound shares a similar structural framework but differs in its functional groups and stereochemistry.
(3S,5S)-3-Amino-5-methylcyclohexylpyridin-3-yl: Another compound with similar stereochemistry but different ring structures and functional groups.
Uniqueness: (3S,5S)-3-Amino-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3S,5S)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
SWTNSRXCWULTDK-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
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